

# Ipivivint (Foxy-5): An In-Depth Technical Review of its Investigation in Oncology

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## Compound of Interest

Compound Name: *Ipivivint*

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## Introduction

**Ipivivint**, also known as Foxy-5, is a hexapeptide drug candidate designed to mimic the endogenous protein Wnt-5a. This protein plays a crucial role in regulating cell motility and is often downregulated in various cancers, a condition associated with increased metastasis and poorer prognosis. By activating the non-canonical Wnt signaling pathway, **Ipivivint** aims to inhibit the spread of cancer cells from the primary tumor. This technical guide provides a comprehensive overview of the cancer types in which **Ipivivint** has been studied, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

## Cancer Types Under Investigation

**Ipivivint** has been primarily investigated in patients with advanced solid tumors, with a focus on colon, prostate, and breast cancer.[1][2][3] Preclinical studies have also explored its potential in these malignancies.

## Clinical Studies

A Phase 1b clinical trial was conducted to evaluate the safety, tolerability, and biological activity of **Ipivivint** in patients with advanced, metastatic colon, prostate, or breast cancer who have low or no expression of Wnt-5a in their primary tumors.[3]

## Quantitative Data from Phase 1b Clinical Trial

Parameter	Details	Reference
Total Patients	18 (across the entire Phase 1 program)	[4]
Cancer Types	10 Colon Cancer, 6 Prostate Cancer, 2 Breast Cancer	[4]
Dose Levels Tested	Four dose levels were investigated: 0.8 mg/kg, 1.3 mg/kg, 1.8 mg/kg, and 2.3 mg/kg.	[4]
Optimal Biological Dose	The second highest dose, 1.8 mg/kg, demonstrated the most significant biological effect based on gene expression analyses in tumor biopsies.	
Treatment Duration	Three weeks.	[2]
Safety Profile	Foxy-5 was found to be safe and well-tolerated with no dose-limiting toxicities observed at the tested levels.	[4]

More recent data from the Phase II NeoFox study in colon cancer, which included 27 patients (16 treated with Foxy-5), confirmed a favorable safety profile but showed limited clinical efficacy, leading to the study's termination.[5][6]

## Preclinical Investigations

Preclinical studies have been instrumental in elucidating the mechanism of action of **Ipivivint** and its anti-metastatic potential.

### Colon Cancer

In a xenograft mouse model using human colon cancer cell lines HT-29 and Caco-2, which lack endogenous WNT5A expression, **Ipivivint** demonstrated the ability to reduce the number of

colonic cancer stem cells.

#### Experimental Protocol: Colon Cancer Xenograft Mouse Model

- Cell Lines: Human colon cancer cell lines HT-29 and Caco-2 were used.
- Animal Model: Nude mice.
- Tumor Induction:  $2.5 \times 10^6$  cells were subcutaneously injected into the flanks of the mice.
- Treatment: Once tumors were palpable, mice received intraperitoneal injections of either vehicle (NaCl) or Foxy-5.
- Dosage: 40 µg per dose (approximately 2 µg/g body weight).
- Schedule: Injections were administered every second day from day 7 to day 23.
- Analysis: Tumor tissue was analyzed for the expression of stem-cell markers (aldehyde dehydrogenase, double cortin-like kinase 1), and components of the  $\beta$ -catenin and PGE2 signaling pathways.

## Breast Cancer

In vitro and in vivo studies have demonstrated that **Ipivivint** can inhibit the migration and invasion of breast cancer cells.

#### Experimental Protocol: In Vitro Migration (Wound Healing) Assay

- Cell Lines: 4T1 murine breast cancer cells or MDA-MB-231 human breast cancer cells.
- Culture: Cells are grown to form a confluent monolayer.
- "Wound" Creation: A sterile pipette tip is used to create a scratch or "wound" in the monolayer.
- Treatment: The cells are then treated with varying concentrations of Foxy-5 or a vehicle control.

- **Imaging:** The closure of the wound is monitored and imaged at regular intervals (e.g., 0, 12, and 24 hours).
- **Analysis:** The rate of cell migration is quantified by measuring the change in the wound area over time.

#### Experimental Protocol: In Vitro Invasion (Transwell) Assay

- **Cell Lines:** 4T1 or MDA-MB-231 breast cancer cells.
- **Apparatus:** Transwell inserts with a porous membrane (e.g., 8  $\mu$ m pores) are coated with a basement membrane extract like Matrigel.
- **Cell Seeding:** Cancer cells are seeded in the upper chamber of the insert in a serum-free medium.
- **Chemoattractant:** The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
- **Treatment:** Foxy-5 or a vehicle control is added to the upper chamber with the cells.
- **Incubation:** The plate is incubated for a period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the membrane.
- **Analysis:** The non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

## Prostate Cancer

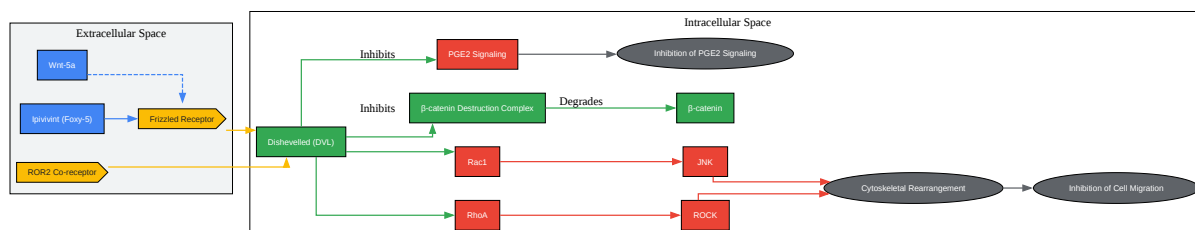
Preclinical research has indicated that **Ipivivint** can effectively reduce the metastatic spread of prostate cancer cells with low WNT5A expression in an orthotopic mouse model.<sup>[7]</sup>

## Signaling Pathways and Experimental Workflows

### Wnt Signaling Pathway

**Ipivivint** functions as a Wnt-5a mimetic, activating the non-canonical Wnt signaling pathway. This pathway is distinct from the canonical Wnt/ $\beta$ -catenin pathway. Activation of the non-

canonical pathway by **Ipivivint** leads to the inhibition of cancer cell migration and invasion.

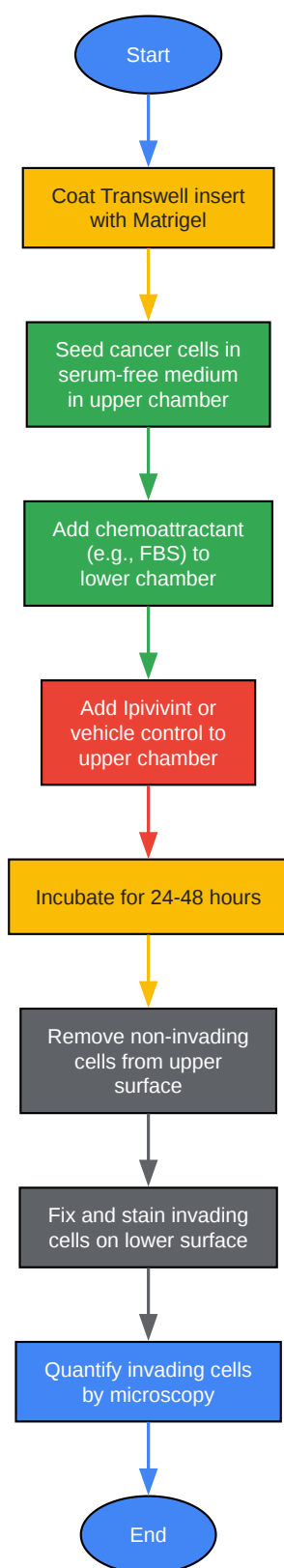


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**Caption:** Ipivivint activates the non-canonical Wnt pathway.

## Experimental Workflow: In Vitro Invasion Assay

The following diagram illustrates the typical workflow for a transwell invasion assay used to assess the effect of **Ipivivint** on cancer cell invasion.



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**Caption:** Workflow of a transwell cell invasion assay.

## Conclusion

**Ipivivint** has shown promise in preclinical studies as an anti-metastatic agent in colon, breast, and prostate cancers by mimicking the action of Wnt-5a and activating non-canonical Wnt signaling. While early phase clinical trials have established a favorable safety profile, further investigation is required to determine its clinical efficacy. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of oncology drug development.

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